molecular formula C6H8O6 B1196333 4-Hydroxy-4-methyl-2-oxoglutaric acid

4-Hydroxy-4-methyl-2-oxoglutaric acid

Cat. No.: B1196333
M. Wt: 176.12 g/mol
InChI Key: YRWAMSXHYBBHFL-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms of 4-Hydroxy-4-methyl-2-oxoglutaric Acid

The compound is known by several names across scientific literature and databases, which reflects its various contexts of study. Its systematic IUPAC name is 2-hydroxy-2-methyl-4-oxopentanedioic acid. nih.gov The conjugate base form, which is the major species at physiological pH 7.3, is referred to as 4-hydroxy-4-methyl-2-oxoglutarate(2−). ebi.ac.uk

Interactive Data Table: Nomenclature and Identifiers for this compound

Identifier TypeIdentifierSource(s)
Systematic IUPAC Name 2-hydroxy-2-methyl-4-oxopentanedioic acid nih.gov
Common Name This compound nih.gov
Synonym Parapyruvate sigmaaldrich.com
Synonym 4-hydroxy-4-methyl-2-ketoglutarate wikipedia.org
Abbreviation HMOG sigmaaldrich.comchemrxiv.org
CAS Registry Number 19071-44-4 nih.govsigmaaldrich.com
ChEBI ID CHEBI:17801 nih.gov
PubChem CID 440249 nih.gov
Molecular Formula C₆H₈O₆ nih.gov

Biochemical Significance as a Key Metabolite

This compound is a key intermediate in the bacterial degradation of various aromatic compounds. nih.govmicrobialtec.com It is a central player in the protocatechuate 4,5-cleavage pathway, a metabolic route used by microbes like Pseudomonas putida to break down protocatechuate. nih.govnih.gov In this pathway, aromatic rings are cleaved and processed, leading to the formation of 4-hydroxy-4-methyl-2-oxoglutarate (B1258234). nih.gov

The compound has also been identified as a catabolic intermediate in the bacterial degradation of lignin, a complex polymer found in plant cell walls. chemrxiv.org Its formation can result from the aldol (B89426) condensation of two pyruvate (B1213749) molecules. sigmaaldrich.com The significance of this metabolite lies in its position as a precursor that bridges the catabolism of complex xenobiotics and aromatic materials with central metabolic pathways, ultimately feeding into processes like the citric acid cycle through its conversion to pyruvate. nih.govebi.ac.uk

Overview of Associated Enzymatic Transformations

The primary enzymatic transformation associated with this compound is its cleavage, a reaction catalyzed by the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase (B8822740) (EC 4.1.3.17). wikipedia.orgnih.gov This enzyme belongs to the lyase family, specifically the oxo-acid-lyases, which break carbon-carbon bonds. wikipedia.org

The enzyme catalyzes the reversible retro-aldol cleavage of 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate. wikipedia.orguniprot.org This reaction is a critical final step in degradation pathways, converting the six-carbon intermediate into a key three-carbon metabolite. nih.gov The enzyme is classified as a class II, divalent metal-dependent aldolase, requiring ions such as Mg²⁺ or Mn²⁺ for its catalytic activity. ebi.ac.ukuniprot.org

In some bacteria, such as Pseudomonas putida F1, this aldolase also acts on a related substrate, 4-carboxy-4-hydroxy-2-oxoadipate (CHA), cleaving it into pyruvate and oxaloacetate. nih.govnih.gov Due to this dual substrate specificity, the enzyme is often referred to as HMG/CHA aldolase. nih.govnih.gov The enzyme from Pseudomonas straminea has also been shown to catalyze the decarboxylation of oxaloacetate. microbialtec.com

Interactive Data Table: Characteristics of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase

CharacteristicDescriptionSource(s)
Enzyme Commission No. EC 4.1.3.17 wikipedia.orgmicrobialtec.comuniprot.org
Systematic Name 4-hydroxy-4-methyl-2-oxoglutarate pyruvate-lyase (pyruvate-forming) wikipedia.orgmicrobialtec.com
Common Synonyms Pyruvate aldolase, HMG aldolase, CHA aldolase, 4-hydroxy-4-methyl-2-ketoglutarate aldolase wikipedia.orgnih.govmicrobialtec.com
Enzyme Class Lyase (Oxo-acid-lyase) wikipedia.org
Reaction Catalyzed 4-hydroxy-4-methyl-2-oxoglutarate ⇌ 2 pyruvate wikipedia.orguniprot.orgmonarchinitiative.org
Cofactor Requires a divalent metal ion (e.g., Mg²⁺) ebi.ac.ukmicrobialtec.comuniprot.org
Metabolic Pathways Benzoate (B1203000) degradation via hydroxylation, C5-branched dibasic acid metabolism, protocatechuate and gallate degradation pathways. nih.govebi.ac.ukwikipedia.orgnih.gov
Organisms Found in various bacteria, including Pseudomonas putida, Pseudomonas ochraceae, and Chlorella vulgaris (Green alga). ebi.ac.uknih.govuniprot.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

2-hydroxy-2-methyl-4-oxopentanedioic acid

InChI

InChI=1S/C6H8O6/c1-6(12,5(10)11)2-3(7)4(8)9/h12H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

YRWAMSXHYBBHFL-UHFFFAOYSA-N

SMILES

CC(CC(=O)C(=O)O)(C(=O)O)O

Canonical SMILES

CC(CC(=O)C(=O)O)(C(=O)O)O

Origin of Product

United States

Biosynthesis and Chemical Derivation of 4 Hydroxy 4 Methyl 2 Oxoglutaric Acid

Formation via Aldol (B89426) Condensation of Pyruvate (B1213749)

The primary route to the formation of 4-hydroxy-4-methyl-2-oxoglutaric acid is through the aldol condensation of two molecules of pyruvate. sigmaaldrich.com This reaction involves the joining of two pyruvate molecules to form a six-carbon chain dicarboxylic acid. nih.govnih.gov This compound is considered a precursor to other metabolic intermediates and has been identified in various biological sources. chemrxiv.org

The formation can occur spontaneously or be catalyzed by enzymes. wikipedia.orgchemrxiv.org The enzyme 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) aldolase (B8822740) (EC 4.1.3.17), also referred to as pyruvate aldolase, catalyzes the reversible cleavage of 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate. wikipedia.orgmonarchinitiative.org This enzyme belongs to the family of oxo-acid-lyases, which specialize in cleaving carbon-carbon bonds. wikipedia.org In bacterial pathways, such as in Pseudomonas putida, a specific aldolase known as 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase is involved in this transformation as part of the degradation pathway for aromatic compounds like protocatechuate. ebi.ac.uknih.gov

Table 1: Properties of this compound

Property Value
IUPAC Name 2-hydroxy-2-methyl-4-oxopentanedioic acid nih.gov
Synonyms Parapyruvate, HMOG sigmaaldrich.comnih.gov
Molecular Formula C6H8O6 nih.gov
Molecular Weight 176.12 g/mol nih.gov
CAS Number 19071-44-4 nih.gov
Nature Oxo dicarboxylic acid, tertiary alcohol nih.gov

Precursor Compounds and Reaction Conditions

The sole precursor compound for the homo-aldol condensation that forms this compound is pyruvic acid (or its conjugate base, pyruvate). chemrxiv.orgnih.gov The reaction conditions significantly influence the formation and stability of the product.

Spontaneous formation has been observed in neat liquid pyruvic acid and in aqueous solutions. nih.govacs.org For instance, during cold storage (e.g., 4 °C) for extended periods, pyruvic acid can spontaneously dimerize, leading to the formation of its derivatives. acs.org The reaction is also notably accelerated at the interface of aqueous nanodroplets, where the formation rate is orders of magnitude faster than in bulk solutions. chemrxiv.org

Enzymatic synthesis is governed by specific conditions. The HMG/CHA aldolase from Pseudomonas putida F1, for example, is a class II, divalent metal-dependent aldolase. ebi.ac.uknih.gov Its activity requires the presence of metal ions such as Mg²⁺, Mn²⁺, or Co²⁺. ebi.ac.uk The enzyme's catalytic efficiency is also pH-dependent, with studies indicating optimal activity in a pH range of 7.0 to 8.0. nih.gov

Derivates and Related Compounds in Metabolic Transformations

This compound is a central molecule that can be converted into several related compounds, playing a role in various metabolic transformations.

Under acidic conditions, this compound (HMOG) readily undergoes an intramolecular cyclization (lactonization) to form zymonic acid . chemrxiv.orgnih.gov Zymonic acid is the lactone enol of parapyruvic acid and is classified as a butenolide. acs.orgnih.gov This reaction is prominent across a wide range of pH values, and zymonic acid can even form spontaneously in pyruvic acid samples during storage. nih.govacs.org Structurally, zymonic acid possesses a hydroxylactone ring. uky.edu It is a significant intermediate because it serves as the direct precursor to other condensation products. chemrxiv.org

2-Methyl-4-oxopent-2-enedioic acid (OMPD) is another key derivative, identified as a catabolic intermediate in the bacterial degradation of lignin. chemrxiv.orgnih.gov OMPD is formed directly from zymonic acid. chemrxiv.org The transformation involves a ring-opening of the zymonic acid lactone, a reaction that can be mediated by either acid or base and does not proceed through a formal hydrolysis of the lactone. nih.gov To achieve this conversion from zymonic acid, reaction conditions typically require elevated temperatures (above 60 °C) for several hours. nih.gov Computational and experimental analyses have shown that the Z-isomer of OMPD is the most stable and abundant form across various pH levels. nih.gov

It is crucial to distinguish this compound from a structurally similar compound, 4-hydroxy-2-oxoglutaric acid . The key differences lie in their chemical structure and metabolic fate.

Structure : The most apparent distinction is the presence of a methyl group at the C4 position in this compound, which is absent in 4-hydroxy-2-oxoglutaric acid. nih.govhmdb.ca This results in different carbon backbones: a six-carbon chain for the former (C6H8O6) and a five-carbon chain for the latter (C5H6O6). nih.govhmdb.ca

Metabolic Cleavage : This structural difference dictates their breakdown products in enzymatic reactions. 4-hydroxy-4-methyl-2-oxoglutarate aldolase cleaves its substrate into two molecules of pyruvate (a C3 compound). wikipedia.orgmonarchinitiative.org In contrast, aldolases acting on 4-hydroxy-2-oxoglutarate cleave it into one molecule of pyruvate (C3) and one molecule of glyoxylate (B1226380) (a C2 compound). ebi.ac.ukecmdb.ca Enzymes like the HMG/CHA aldolase show a much lower affinity for 4-hydroxy-4-methyl-2-oxoglutarate compared to other physiological substrates and cleave 4-hydroxy-2-oxoglutarate at a very low rate. ebi.ac.uknih.gov

Table 2: Comparison of this compound and 4-Hydroxy-2-oxoglutaric Acid

Feature This compound 4-Hydroxy-2-oxoglutaric Acid
Molecular Formula C6H8O6 nih.gov C5H6O6 hmdb.ca
Key Structural Feature Contains a methyl group at the C4 position nih.gov Lacks a methyl group at the C4 position hmdb.ca
Enzymatic Cleavage Products Two molecules of pyruvate wikipedia.org One molecule of pyruvate and one molecule of glyoxylate ebi.ac.ukecmdb.ca
Common Name Parapyruvate sigmaaldrich.com 2-Keto-4-hydroxyglutarate hmdb.ca

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
This compound Parapyruvate, HMOG C6H8O6
Pyruvic acid Pyruvate C3H4O3
Zymonic acid 2,5-Dihydro-4-hydroxy-2-methyl-5-oxo-2-furancarboxylic acid C6H6O5
2-Methyl-4-oxopent-2-enedioic Acid OMPD C6H6O5
4-Hydroxy-2-oxoglutaric acid 2-Keto-4-hydroxyglutarate C5H6O6
Glyoxylate Glyoxylic acid C2H2O3
Magnesium - Mg
Manganese - Mn
Cobalt - Co
Protocatechuate 3,4-Dihydroxybenzoic acid C7H6O4

Enzymology of 4 Hydroxy 4 Methyl 2 Oxoglutarate Aldolase Ec 4.1.3.17

Enzyme Characterization and Classification

Systematic Naming and EC Number

4-Hydroxy-4-methyl-2-oxoglutarate (B1258234) aldolase (B8822740) is systematically named 4-hydroxy-4-methyl-2-oxoglutarate pyruvate-lyase (pyruvate-forming) . microbialtec.comwikipedia.org It is assigned the Enzyme Commission (EC) number 4.1.3.17 . microbialtec.comwikipedia.orgnih.gov This classification places it within the lyases, a class of enzymes that cleave various chemical bonds by means other than hydrolysis and oxidation. wikipedia.org Other names in common use for this enzyme include pyruvate (B1213749) aldolase, gamma-methyl-gamma-hydroxy-alpha-ketoglutaric aldolase, 4-hydroxy-4-methyl-2-ketoglutarate aldolase, HMG aldolase, and CHA aldolase. microbialtec.comexpasy.org

Classification as a Lyase: Oxo-Acid-Lyase Subgroup

EC 4.1.3.17 belongs to the family of lyases, specifically the oxo-acid-lyases, which are characterized by their ability to cleave carbon-carbon bonds. wikipedia.orgwikipedia.org This enzyme is a Class II aldolase, meaning it depends on a divalent metal ion for its catalytic activity to stabilize an enolate intermediate. nih.gov This mechanism is distinct from Class I aldolases, which utilize a Schiff base intermediate. nih.gov The enzyme participates in the metabolic pathways for the degradation of various compounds, including benzoate (B1203000), phthalate (B1215562), and protocatechuate. microbialtec.comwikipedia.orgexpasy.org

General Properties and Isoelectric Point

The properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase have been characterized from several sources, notably from Pseudomonas species. The enzyme purified from Pseudomonas ochraceae has a molecular weight of approximately 160,000 Daltons and is composed of six identical subunits, each with a molecular weight of about 26,000 Daltons. nih.gov The isoelectric point (pI) of this enzyme is 5.0. nih.gov For its activity, the enzyme requires the presence of divalent metal ions, with Mg²⁺, Mn²⁺, Co²⁺, Zn²⁺, and Cd²⁺ being effective cofactors. microbialtec.comnih.gov

Table 1: General Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase from Pseudomonas ochraceae

Property Value Source
EC Number 4.1.3.17 nih.gov
Systematic Name 4-hydroxy-4-methyl-2-oxoglutarate pyruvate-lyase nih.gov
Molecular Weight 160,000 Da nih.gov
Subunit MW 26,000 Da nih.gov
Subunit Composition Hexamer nih.gov
Isoelectric Point (pI) 5.0 nih.gov

| Metal Cofactors | Mg²⁺, Mn²⁺, Co²⁺, Zn²⁺, Cd²⁺ | nih.gov |

Substrate Specificity and Catalytic Reactions

Reversible Cleavage of 4-Hydroxy-4-methyl-2-oxoglutarate to Pyruvate

The primary reaction catalyzed by 4-hydroxy-4-methyl-2-oxoglutarate aldolase is the reversible cleavage of its namesake substrate, 4-hydroxy-4-methyl-2-oxoglutarate (HMG), into two molecules of pyruvate. microbialtec.comwikipedia.orgnih.gov This reaction is a key step in the metabolic degradation pathways of certain aromatic compounds in microorganisms. wikipedia.orgnih.gov The cleavage is an aldol (B89426) reaction in reverse (a retro-aldol cleavage). uniprot.org The equilibrium of this reaction favors the formation of HMG from pyruvate, with an equilibrium constant of approximately 0.07 M at pH 8.0 and 25°C. nih.gov

Reaction Scheme: 4-hydroxy-4-methyl-2-oxoglutarate ⇌ 2 Pyruvate wikipedia.org

Cleavage of 2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate (B1260895) (4-Carboxy-4-hydroxy-2-oxoadipate)

In addition to its action on HMG, the enzyme also actively cleaves another substrate, 4-carboxy-4-hydroxy-2-oxoadipate (CHA), which is also referred to as 2-hydroxy-4-oxobutane-1,2,4-tricarboxylate. nih.govexpasy.orgnih.govmonarchinitiative.org This reaction yields one molecule of pyruvate and one molecule of oxaloacetate. nih.govnih.gov In fact, the enzyme often shows a higher affinity for CHA than for HMG, indicating that CHA is a significant physiological substrate. nih.govnih.govnih.gov This catalytic activity is crucial in the oxidative branch of the protocatechuate 4,5-cleavage pathway. nih.govnih.gov Some forms of the enzyme, such as that from Pseudomonas ochraceae, also exhibit a secondary activity of decarboxylating the product oxaloacetate to pyruvate. nih.govasm.org

Reaction Scheme: 2-hydroxy-4-oxobutane-1,2,4-tricarboxylate ⇌ Pyruvate + Oxaloacetate expasy.orgmonarchinitiative.org

Table 2: Substrates and Products of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase

Substrate Product(s) Source
4-Hydroxy-4-methyl-2-oxoglutarate 2 Pyruvate microbialtec.comwikipedia.orgnih.gov
2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate (4-Carboxy-4-hydroxy-2-oxoadipate) Pyruvate + Oxaloacetate nih.govnih.govmonarchinitiative.org

The enzyme demonstrates a preference for the L-isomers of its substrates. nih.gov

Compound Nomenclature

Table 3: List of Chemical Compounds

Compound Name Abbreviation
4-Hydroxy-4-methyl-2-oxoglutaric acid HMG
4-Carboxy-4-hydroxy-2-oxoadipate CHA
2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate
Pyruvic acid
Oxaloacetic acid
4-Hydroxy-2-oxoglutaric acid
Glyoxylic acid
Magnesium ion Mg²⁺
Manganese ion Mn²⁺
Cobalt ion Co²⁺
Zinc ion Zn²⁺

Secondary Enzymatic Activities (e.g., Oxaloacetate Decarboxylation)

Beyond its primary aldolase activity, 4-hydroxy-4-methyl-2-oxoglutarate aldolase exhibits notable secondary enzymatic capabilities. One of the most significant of these is the decarboxylation of oxaloacetate. microbialtec.comnih.govnih.govgenophore.com This secondary reaction is attributed to the formation of a common pyruvate enolate transition state that occurs during both the retro-aldol cleavage and the decarboxylation processes. genophore.comuniprot.orguniprot.org The enzyme from Pseudomonas straminea, for instance, has been shown to catalyze the decarboxylation of oxaloacetate. microbialtec.com Similarly, the aldolase from Pseudomonas putida also demonstrates this activity. nih.govnih.gov

In addition to oxaloacetate decarboxylation, the enzyme also displays pyruvate α-proton exchange activity. nih.govnih.gov This activity further supports the existence of a pyruvate enolate intermediate in the catalytic mechanism. nih.gov The ability of the enzyme to catalyze these secondary reactions highlights a degree of substrate promiscuity and mechanistic versatility.

Molecular Structure and Active Site Architecture

The catalytic function of 4-hydroxy-4-methyl-2-oxoglutarate aldolase is intrinsically linked to its complex three-dimensional structure and the specific arrangement of amino acid residues within its active site.

Oligomeric State (e.g., Hexameric Assembly)

Structural studies have revealed that 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas putida exists as a hexamer, meaning it is composed of six identical protein subunits. nih.govnih.gov The active site of the enzyme is located at the interface between two adjacent subunits of this hexameric assembly. nih.govnih.gov This oligomeric arrangement is crucial for creating the proper catalytic environment. The estimated molecular weight of the enzyme from Pseudomonas putida is approximately 150,000 Daltons. researchgate.net

Three-Dimensional Fold (e.g., α-β-β-α Sandwich Structure)

The three-dimensional structure of the aldolase from Pseudomonas putida has been determined by X-ray crystallography to a resolution of 1.8 Å. nih.govnih.gov The enzyme adopts a four-layered α-β-β-α sandwich structure. nih.govnih.gov This particular fold is noteworthy as it was novel for an aldolase at the time of its discovery and bears a resemblance to the structure of the RNase E inhibitor, RraA. nih.govnih.gov This unique structural architecture provides the scaffold for the active site and is essential for the enzyme's catalytic activity.

Divalent Metal Ion Requirement and Coordination Chemistry (e.g., Mg²⁺)

4-hydroxy-4-methyl-2-oxoglutarate aldolase is a Class II aldolase, which means its catalytic activity is dependent on the presence of a divalent metal ion. microbialtec.comnih.gov The enzyme from Pseudomonas putida shows optimal activity with magnesium (Mg²⁺) or manganese (Mn²⁺) ions. nih.gov Other divalent cations can also activate the enzyme, with their effectiveness following the order: Co²⁺ > Zn²⁺ > Ni²⁺ > Cd²⁺. nih.gov No detectable activity is observed with Cu²⁺ or Ca²⁺. nih.gov

The Mg²⁺ ion in the active site is octahedrally coordinated. nih.gov It is directly ligated by the carboxylate group of the amino acid residue Asp-124. nih.govnih.gov The coordination sphere is completed by three water molecules, which are themselves positioned by the side chains of Asp-102 and Glu-199' (the prime indicates that this residue is from an adjacent subunit). nih.govnih.gov When the substrate pyruvate binds, it displaces two of these water molecules, with its carboxylate and keto oxygen atoms directly coordinating the magnesium ion. nih.gov

Identification and Role of Key Active Site Residues (e.g., Asp-102, Asp-124, Arg-123, Glu-199')

Several key amino acid residues are critical for the catalytic function of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. In the Pseudomonas putida enzyme, Asp-102 and Glu-199' from a neighboring subunit are crucial for positioning the water molecules that coordinate the catalytic magnesium ion. nih.govnih.gov Asp-124 directly binds the magnesium ion, anchoring it in the active site. nih.govnih.gov

Arg-123 plays an essential role in substrate binding and catalysis. nih.gov The guanidinium (B1211019) group of Arg-123 forms hydrogen bonds with the carbonyl oxygen of the pyruvate substrate. nih.gov Site-directed mutagenesis studies have confirmed that this arginine residue is indispensable for the enzyme's catalytic activity. nih.gov

Enzymatic Mechanism and Kinetic Analysis

The enzymatic mechanism of 4-hydroxy-4-methyl-2-oxoglutarate aldolase is characteristic of a Class II aldolase, involving the stabilization of an enolate intermediate by a divalent metal ion. nih.gov The reaction proceeds through a base-catalyzed abstraction of a proton from the hydroxyl group at the C4 position of the substrate. nih.gov This is followed by the cleavage of the carbon-carbon bond, which results in the formation of an enolate intermediate that is stabilized by the active site's magnesium ion. nih.gov The final step is the protonation of this intermediate to yield pyruvate. nih.gov

Kinetic analyses of the enzyme from Pseudomonas putida have provided insights into its catalytic efficiency. The pH dependence of the kinetic parameters kcat/Km and kcat is consistent with a single deprotonation event. nih.govnih.gov The pKa values for the free enzyme and the enzyme-substrate complex are 8.0 ± 0.1 and 7.0 ± 0.1, respectively. nih.govnih.gov Sodium oxalate (B1200264) has been identified as a competitive inhibitor of the aldolase reaction, acting as an analog of the pyruvate enolate intermediate. nih.govnih.gov

The enzyme exhibits a preference for 2-keto-4-hydroxy acids that have a 4-carboxylate substitution. nih.gov The specificity constant (kcat/Km) is highest for 4-carboxy-4-hydroxy-2-oxoadipate (CHA) and 4-hydroxy-4-methyl-2-oxoglutarate (HMG). nih.gov

Table of Kinetic Parameters for HMG/CHA Aldolase from Pseudomonas putida

This table summarizes the kinetic constants of the aldolase with different substrates and metal cofactors.

Substrate Metal Cofactor kcat (s⁻¹) Km (µM) kcat/Km (M⁻¹s⁻¹)
CHA Mg²⁺ 15 ± 1 10 ± 2 (1.5 ± 0.3) x 10⁶
HMG Mg²⁺ 12.0 ± 0.5 12 ± 2 (1.0 ± 0.2) x 10⁶
HOPA Mg²⁺ 0.005 ± 0.001 4000 ± 1000 1.3 ± 0.4
Oxaloacetate Mg²⁺ 0.20 ± 0.01 1300 ± 100 (1.5 ± 0.1) x 10²
CHA Mn²⁺ 13 ± 1 13 ± 3 (1.0 ± 0.3) x 10⁶
HMG Mn²⁺ 11.0 ± 0.4 12 ± 1 (9.2 ± 0.1) x 10⁵
HOPA Mn²⁺ 0.004 ± 0.001 2000 ± 500 2.0 ± 0.6
Oxaloacetate Mn²⁺ 0.14 ± 0.01 1000 ± 100 (1.4 ± 0.1) x 10²

Data sourced from a 2010 study on the structural and kinetic characterization of the enzyme. nih.gov

Table of Compound Names

Compound Name Abbreviation
This compound HMG
4-Carboxy-4-hydroxy-2-oxoadipate CHA
4-Hydroxy-2-oxopentanoic acid HOPA
Oxaloacetic acid
Pyruvic acid
Protocatechuic acid
Magnesium ion Mg²⁺
Manganese ion Mn²⁺
Cobalt ion Co²⁺
Zinc ion Zn²⁺
Nickel ion Ni²⁺
Cadmium ion Cd²⁺
Copper ion Cu²⁺
Calcium ion Ca²⁺
Sodium oxalate
Aspartic acid Asp
Arginine Arg

Proposed Catalytic Mechanism (e.g., Two-Step General Acid/Base Mechanism)

The catalytic mechanism of 4-hydroxy-4-methyl-2-oxoglutarate aldolase (HMG/CHA aldolase), a class II aldolase, is a multi-step process reliant on a divalent metal ion cofactor. plos.orgnih.gov The generally accepted mechanism for class II aldolases involves a two-step general acid/base catalysis. In the canonical reaction, the process begins with the base-catalyzed abstraction of a proton from the hydroxyl group at the C4 position of the substrate. This is followed by the cleavage of the carbon-carbon bond, leading to the formation of an enolate intermediate that is stabilized by the divalent metal ion. nih.gov The reaction is completed by the protonation of this intermediate, which results in the formation of pyruvate. nih.gov

In the active site of HMG/CHA aldolase from Pseudomonas putida F1, a magnesium ion is directly coordinated by the amino acid residue Asp-124. nih.gov This metal cofactor is further positioned by three water molecules, which are in turn bound by Asp-102 and Glu-199 from an adjacent subunit of the enzyme's hexameric structure. nih.gov Structural and mutational analyses have highlighted the critical role of the Arg-123 residue. This arginine forms a strong hydrogen bond with the keto group of pyruvate, and its precise positioning is crucial for stabilizing the enolate intermediate. nih.gov A proposed "proton switch" mechanism, particularly in the context of phosphate (B84403) activation, suggests that inorganic phosphate may act directly as the general acid, donating a proton while simultaneously abstracting another from a source within the active site. plos.org

Pyruvate Enolate Intermediate Formation

A key feature of the HMG/CHA aldolase catalytic cycle is the formation of a pyruvate enolate intermediate. nih.gov This intermediate is common to the various reactions catalyzed by the enzyme, including the cleavage of 4-hydroxy-4-methyl-2-oxoglutarate (HMG) and 4-carboxy-4-hydroxy-2-oxoadipate (CHA), as well as secondary activities like oxaloacetate decarboxylation and pyruvate α-proton exchange. nih.govuniprot.org The existence of this common intermediate is strongly supported by several lines of evidence. The enzyme's ability to catalyze these secondary reactions, which also proceed through a pyruvate enolate, points to a shared mechanistic step. nih.gov

Further compelling evidence for the pyruvate enolate intermediate comes from inhibition studies. Sodium oxalate, which is an analog of the pyruvate enolate, acts as a potent competitive inhibitor of the aldolase activity. nih.gov The stabilization of this enolate intermediate is a critical function of the divalent metal ion cofactor, a defining characteristic of class II aldolases. nih.gov The guanidinium group of the essential Arg-123 residue also plays a vital role in stabilizing this intermediate through hydrogen bonding with the pyruvate keto group. nih.gov

pH Dependence of Kinetic Parameters (kcat, Km)

The catalytic activity of HMG/CHA aldolase is significantly influenced by pH. Studies on the enzyme from Pseudomonas putida F1 have determined the pH dependence of its kinetic parameters. The profiles of both kcat (the turnover number) and kcat/Km (the catalytic efficiency) as a function of pH are consistent with a single deprotonation event being required for catalysis. nih.govnih.gov

For the free enzyme, the pKa value is approximately 8.0 ± 0.1. nih.govnih.gov This suggests that a residue in the active site must be deprotonated for the substrate to bind effectively. For the enzyme-substrate complex, the pKa value shifts to 7.0 ± 0.1. nih.govnih.gov This change in pKa upon substrate binding is a common feature in enzyme catalysis and reflects alterations in the electrostatic environment of the active site.

The presence of inorganic phosphate (Pi), a known activator of the enzyme, also influences the optimal pH. For the HMG/CHA aldolase from Pseudomonas straminea, the addition of Pi shifted the optimum pH from 6.6 to a more alkaline 8.2. plos.org This shift is correlated with the pKa of inorganic phosphate, suggesting that the dianionic form of phosphate is the predominant and activating species at the higher pH. plos.org

Regulatory Aspects of Enzyme Activity

Allosteric Modulation and Phosphate Activation

The activity of 4-hydroxy-4-methyl-2-oxoglutarate aldolase is subject to allosteric modulation, most notably by inorganic phosphate (Pi). plos.orgnih.gov This activation by Pi is a unique characteristic among class II pyruvate aldolases. plos.orgnih.gov The presence of Pi can increase the turnover rate (kcat) of the enzyme by more than 10-fold for its aldol substrates. plos.orgnih.gov Specifically, the aldolase from Pseudomonas ochraceae shows a hyperbolic activation curve with an activation constant for Pi of 0.36 mM, leading to a maximum activation of approximately 65-fold for the cleavage of 4-carboxy-4-hydroxy-2-oxoadipate. nih.gov

Phosphate activation appears to function through an uncompetitive mechanism, where Pi enhances both kcat and Km to similar extents, resulting in comparable catalytic efficiencies. plos.org This suggests that Pi binds to the enzyme-substrate complex. The activation is reversible and has been observed to affect both the aldolase and the secondary oxaloacetate decarboxylase activities of the enzyme. plos.orgnih.gov Docking studies have pointed to a potential Pi binding site near the proposed general acid water molecule in the active site. plos.orgnih.gov The catalytically essential residue Arg-123 has also been implicated in mediating this phosphate-induced activation. plos.orgnih.gov Besides inorganic phosphate, other anions like arsenate, phosphorous acid, and bicarbonate can also activate the enzyme to varying degrees. nih.gov

The activation by phosphate is thought to enhance the general acid half-reaction. plos.org This is supported by the observation that the pyruvate methyl proton exchange rate, which is a probe for this part of the reaction, increases by over 300-fold in the presence of 1 mM Pi. plos.orgnih.gov

Interactive Data Table: Effect of Phosphate on Kinetic Parameters

Competitive Inhibition by Specific Metabolites (e.g., Sodium Oxalate, Pyruvate)

The activity of HMG/CHA aldolase can be competitively inhibited by specific metabolites that resemble the substrate or the reaction intermediate. Sodium oxalate is a potent competitive inhibitor of the aldolase reaction. nih.gov This inhibition is attributed to the structural similarity of oxalate to the pyruvate enolate intermediate formed during catalysis. nih.gov

The inhibition constant (Ki) for sodium oxalate varies depending on the divalent metal ion cofactor present. With magnesium chloride (MgCl2), the Ki value is 5.0 ± 0.3 µM. nih.gov When manganese chloride (MnCl2) is used as the cofactor, the inhibition is stronger, with a Ki value of 1.7 ± 0.1 µM. nih.gov This demonstrates that the nature of the metal ion in the active site influences the binding of the inhibitor. Pyruvate, a product of the reaction, also acts as a competitive inhibitor.

Interactive Data Table: Competitive Inhibition of HMG/CHA Aldolase

Metabolic Pathways and Biological Significance of 4 Hydroxy 4 Methyl 2 Oxoglutaric Acid

Role in Microbial Aromatic Compound Degradation

Microorganisms have evolved sophisticated pathways to utilize aromatic compounds as carbon and energy sources. 4-Hydroxy-4-methyl-2-oxoglutaric acid emerges as a significant metabolite in several of these degradative routes.

Meta-cleavage pathways are a common strategy employed by bacteria to degrade aromatic rings. In these pathways, the aromatic ring is cleaved at a position adjacent (meta) to the hydroxyl groups. While the degradation of benzoate (B1203000) can proceed through both ortho- and meta-cleavage pathways, the latter involves intermediates that can lead to the formation of this compound. nih.govresearchgate.net The enzyme 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) aldolase (B8822740) is known to participate in the degradation of benzoate via hydroxylation. wikipedia.org

The degradation of other aromatic compounds, such as phthalate (B1215562) and the lignin-derived syringate and 3,4,5-trihydroxybenzoate (B8703473) (gallate), also converges on pathways that can generate this key intermediate. researchgate.netnih.govnih.gov For instance, the degradation of syringate in Sphingomonas paucimobilis SYK-6 proceeds through the protocatechuate 4,5-cleavage pathway. plos.org Similarly, the degradation of gallate in Pseudomonas putida leads to intermediates that are processed by HMG/CHA aldolase. nih.gov

The protocatechuate 4,5-cleavage pathway is a critical route for the catabolism of various aromatic compounds, including phthalate isomers and lignin-derived molecules. researchgate.net In this pathway, protocatechuate undergoes ring cleavage by protocatechuate 4,5-dioxygenase. Following a series of enzymatic steps, the resulting intermediate, 4-carboxy-4-hydroxy-2-oxoadipate (CHA), is cleaved by HMG/CHA aldolase into pyruvate (B1213749) and oxaloacetate. nih.govnih.gov This aldolase, therefore, represents the terminal enzyme in this pathway, funneling the carbon skeletons of aromatic compounds into the tricarboxylic acid (TCA) cycle. plos.org The genes for this pathway are often organized in operons, as seen in Comamonas sp. strain E6. nih.govresearchgate.net

Similar to the protocatechuate pathway, the degradation of gallic acid in bacteria such as Pseudomonas putida also culminates in a step catalyzed by HMG/CHA aldolase. nih.govplos.org The gallate degradation pathway shares its final three enzymatic transformations with the protocatechuate 4,5-cleavage pathway. nih.gov The final step involves the cleavage of 4-carboxy-4-hydroxy-2-oxoadipate (CHA) into pyruvate and oxaloacetate, directly linking gallate metabolism to central carbon metabolism. nih.govmodelseed.org

Several bacterial species have been studied for their ability to degrade aromatic compounds via pathways involving this compound.

Pseudomonas putida : This bacterium is a well-studied model for aromatic compound degradation. P. putida utilizes the protocatechuate 4,5-cleavage and gallate degradation pathways, with the HMG/CHA aldolase playing a key role in both. nih.govplos.orgnih.gov In P. putida P8, enzymes of the meta-cleavage pathway for benzoate degradation have been identified. nih.gov

Pseudomonas ochraceae : The 4-hydroxy-4-methyl-2-oxoglutarate aldolase from P. ochraceae has been characterized and shown to be activated by inorganic phosphate (B84403). nih.gov

Bacillus brevis : Research has indicated the metabolism of 2-hydroxypyridine (B17775) in Bacillus brevis involves enzymes related to these degradation pathways. wikipedia.org

Comamonas sp. : In Comamonas sp. strain E6, the genes for the protocatechuate 4,5-cleavage pathway are organized into an operon, and their expression is induced by protocatechuate. nih.govresearchgate.net

The table below summarizes the involvement of 4-hydroxy-4-methyl-2-oxoglutarate aldolase in different bacterial species and pathways.

Bacterial SpeciesPathwaySubstrate(s)Key Enzyme
Pseudomonas putidaProtocatechuate 4,5-Cleavage, Gallate Degradation, Benzoate DegradationProtocatechuate, Gallate, Benzoate4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase
Pseudomonas ochraceaeAromatic DegradationAromatic compounds4-hydroxy-4-methyl-2-oxoglutarate aldolase
Comamonas sp.Protocatechuate 4,5-CleavagePhthalate, Protocatechuate4-carboxy-4-hydroxy-2-oxoadipate aldolase
Sphingomonas paucimobilisProtocatechuate 4,5-CleavageSyringate, Vanillate4-oxalomesaconate hydratase, HMG/CHA aldolase

Involvement in C5-Branched Dibasic Acid Metabolism

The enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase is also classified as being involved in C5-branched dibasic acid metabolism. wikipedia.org This is consistent with its action on this compound, which is a six-carbon branched dicarboxylic acid. The degradation of this C6 compound to two C3 pyruvate molecules is a key step in processing this branched-chain acid.

Interactions with Central Carbon Metabolism and Related Pathways

The ultimate significance of the pathways involving this compound lies in their connection to central carbon metabolism. The cleavage of its related intermediate, 4-carboxy-4-hydroxy-2-oxoadipate, yields pyruvate and oxaloacetate. nih.govplos.org Both of these products are key intermediates in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism for energy production and the generation of biosynthetic precursors. The cleavage of 4-hydroxy-4-methyl-2-oxoglutarate itself produces two molecules of pyruvate. uniprot.org This enzymatic step, therefore, provides a direct link between the catabolism of complex aromatic compounds and the fundamental metabolic machinery of the cell. plos.org

The table below details the products of the aldolase reaction and their entry points into central metabolism.

SubstrateEnzymeProductsEntry Point into Central Metabolism
4-Hydroxy-4-methyl-2-oxoglutarate4-hydroxy-4-methyl-2-oxoglutarate aldolase2 x PyruvateGlycolysis/Gluconeogenesis, TCA Cycle (via acetyl-CoA)
4-Carboxy-4-hydroxy-2-oxoadipate4-carboxy-4-hydroxy-2-oxoadipate aldolasePyruvate + OxaloacetateTCA Cycle

Linkage to Pyruvate and Oxaloacetate Pools

This compound is directly linked to central carbon metabolism through its enzymatic conversion to pyruvate. The key enzyme in this process is 4-hydroxy-4-methyl-2-oxoglutarate aldolase (EC 4.1.3.17). frontiersin.org This enzyme catalyzes the aldol (B89426) cleavage of 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate. nih.govnih.gov This reaction provides a direct route for the carbon skeleton of this compound to enter mainstream metabolic pathways, such as the tricarboxylic acid (TCA) cycle, gluconeogenesis, and fatty acid biosynthesis, for which pyruvate is a primary starting substrate.

The enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase also exhibits a secondary catalytic activity as an oxaloacetate decarboxylase (EC 4.1.1.112). nih.govnih.gov This is attributed to a shared pyruvate enolate transition state that forms following the carbon-carbon bond cleavage in both the retro-aldol reaction and the decarboxylation of oxaloacetate to pyruvate and carbon dioxide. nih.govnih.gov While this activity directly consumes oxaloacetate to produce pyruvate, it underscores the close metabolic relationship between this compound metabolism and the oxaloacetate pool. Furthermore, a related enzyme found in bacteria, 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, can utilize 4-carboxy-4-hydroxy-2-oxoadipate to produce both pyruvate and oxaloacetate, highlighting the interchangeability of these keto acids in certain biological systems. frontiersin.orgnih.gov

EnzymeEC NumberReactionOrganism Example
4-hydroxy-4-methyl-2-oxoglutarate aldolase4.1.3.174-hydroxy-4-methyl-2-oxoglutarate → 2 PyruvateArabidopsis thaliana, Chlorella vulgaris nih.govnih.gov
Oxaloacetate decarboxylase (secondary activity)4.1.1.112Oxaloacetate + H⁺ → Pyruvate + CO₂Arabidopsis thaliana, Chlorella vulgaris nih.govnih.gov

Inhibition of α-Ketoglutarate Dehydrogenase Complex (KGDHC) and Impact on Mitochondrial Function

This compound, also known as parapyruvate, is a recognized inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC). cabidigitallibrary.org This multi-enzyme complex is a critical, rate-limiting component of the tricarboxylic acid (TCA) cycle, responsible for the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. cabidigitallibrary.orgwikipedia.org By acting as a competitive inhibitor, this compound interferes with this key step in mitochondrial energy metabolism. cabidigitallibrary.org

The inhibition of KGDHC disrupts the normal flow of the TCA cycle, which can have significant consequences for mitochondrial function. cabidigitallibrary.org A reduction in KGDHC activity is associated with mitochondrial dysfunction, a hallmark of many age-related and neurodegenerative diseases. cabidigitallibrary.orgwikipedia.org While severe inhibition of KGDHC can be expected to impair cellular respiration and ATP production, studies on related inhibitors have shown that even partial inhibition can lead to other mitochondrial perturbations. wikipedia.org For instance, inhibition of KGDHC can induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the initiation of apoptosis, without necessarily altering the mitochondrial membrane potential. wikipedia.org This disruption of KGDHC activity by this compound highlights its potential role in modulating mitochondrial health and cellular bioenergetics. cabidigitallibrary.orgnih.gov

Contribution to Amino Acid Metabolism and Keto Acid Interconversions

The metabolic significance of this compound extends to amino acid metabolism, primarily through its interaction with the α-ketoglutarate (also known as 2-oxoglutarate) metabolic hub. α-Ketoglutarate is a central intermediate that lies at the crossroads of carbon and nitrogen metabolism. It serves as the primary carbon skeleton for the assimilation of nitrogen via transamination and amidation reactions, leading to the synthesis of glutamate. Glutamate, in turn, is a precursor for the synthesis of other amino acids, such as glutamine, proline, and arginine. nih.gov

As an inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), this compound can influence the intracellular concentration of α-ketoglutarate. cabidigitallibrary.org By slowing the conversion of α-ketoglutarate to succinyl-CoA, its accumulation could theoretically increase the substrate available for amino acid synthesis. Conversely, the structural similarity of this compound to α-ketoglutarate suggests it may interfere with other enzymes that utilize α-ketoglutarate as a substrate. The cleavage of this compound into two molecules of pyruvate also contributes to the pool of keto acids available for transamination reactions to form amino acids like alanine. nih.gov This positions this compound as a modulator of the intricate balance between keto acids and amino acids, linking aromatic compound degradation pathways to nitrogen metabolism.

Occurrence and Role in Non-Microbial Organisms

Presence and Activity in Algae (e.g., Chlorella vulgaris)

The metabolic machinery to process this compound is present in non-microbial eukaryotes, including the green alga Chlorella vulgaris. nih.gov The enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase has been identified in this organism through homology inference. nih.gov This enzyme performs the catalytic cleavage of 4-hydroxy-4-methyl-2-oxoglutarate to yield two molecules of pyruvate, thereby integrating this compound into the alga's central metabolism. nih.gov

The enzyme in Chlorella vulgaris is also annotated with a secondary oxaloacetate decarboxylase activity. nih.gov The presence of this metabolic pathway suggests that Chlorella vulgaris can utilize this compound, potentially derived from the catabolism of aromatic compounds or other metabolic routes, as a carbon and energy source.

Enzyme Feature in Chlorella vulgarisDescription
Protein Name 4-hydroxy-4-methyl-2-oxoglutarate aldolase nih.gov
Organism Chlorella vulgaris (Green alga) nih.gov
Primary Catalytic Activity 4-hydroxy-4-methyl-2-oxoglutarate → 2 Pyruvate nih.gov
Secondary Catalytic Activity Oxaloacetate → Pyruvate + CO₂ nih.gov
Protein Existence Inferred from homology nih.gov

Identification in Model Plants (e.g., Arabidopsis thaliana)

The metabolism of this compound has been confirmed in the model plant Arabidopsis thaliana (Mouse-ear cress). nih.gov The enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase is present and has been characterized in this species. nih.gov Its existence is supported by evidence at the transcript level. nih.gov

Similar to its algal counterpart, the Arabidopsis enzyme catalyzes the cleavage of 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate. nih.gov It also possesses the secondary function of an oxaloacetate decarboxylase. nih.gov The identification of this enzyme in Arabidopsis thaliana indicates that pathways involving this compound are conserved across different eukaryotic lineages, from algae to higher plants, and play a role in their central metabolic networks.

Emerging Roles in Plant Stress Response and Polyamine Biosynthesis

While direct studies on this compound in the stress response of plants like Hylocereus undatus are not yet available, its metabolic context suggests an emerging role in these critical processes. Polyamines, such as putrescine and spermidine, are essential molecules for plant growth and are known to accumulate in response to various abiotic stresses, contributing to stress tolerance. frontiersin.org

The biosynthesis of these protective polyamines is intricately linked to the metabolism of α-ketoglutarate. nih.gov One of the primary pathways for polyamine synthesis begins with the amino acid ornithine. Ornithine can be catabolized by ornithine-δ-aminotransferase, which transfers its amino group to α-ketoglutarate to produce glutamate. nih.gov Glutamate is a key precursor for the synthesis of arginine, which is then decarboxylated to initiate polyamine production. cabidigitallibrary.org

Given that this compound is a known inhibitor of the α-ketoglutarate dehydrogenase complex, it has the potential to modulate the intracellular levels of α-ketoglutarate. cabidigitallibrary.org Fluctuations in the α-ketoglutarate pool could, in turn, influence the rate of polyamine biosynthesis, thereby affecting a plant's ability to mount a robust stress response. This positions this compound as a metabolite of interest in the study of plant stress physiology and the regulation of polyamine-mediated defense mechanisms.

General Occurrence Across Diverse Biological Systems

The available scientific literature indicates that this compound, also known as parapyruvate, is primarily identified and characterized within specific microbial metabolic pathways. sigmaaldrich.comnih.gov Its widespread presence across diverse biological systems, including the plant and animal kingdoms, is not as well-documented as that of other primary metabolites. However, the existence of enzymes that act upon this compound in certain microorganisms suggests its definitive role in the metabolic networks of these life forms.

Occurrence in Microorganisms

The most substantial evidence for the natural occurrence of this compound is found in bacteria and algae. It serves as an intermediate in specific catabolic pathways.

Detailed research has identified the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase, which catalyzes the cleavage of this compound into two molecules of pyruvate. wikipedia.org The presence and function of this enzyme have been notably studied in the following microorganisms:

Pseudomonas putida : In this bacterium, the enzyme 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase plays a crucial role in the final step of the protocatechuate 4,5-cleavage pathway, linking the degradation of aromatic compounds to central metabolism. nih.govhmdb.ca

Pseudomonas ochraceae : The gene encoding for 4-hydroxy-4-methyl-2-oxoglutarate aldolase has been cloned from this bacterium, indicating its metabolic capability to process this compound.

Bacillus brevis : This bacterium is also mentioned in the context of the metabolism of this acid. wikipedia.org

Chlorella vulgaris : The identification of 4-hydroxy-4-methyl-2-oxoglutarate aldolase in this green alga suggests that the compound is a metabolite in this photosynthetic eukaryote. uniprot.org

The formation of this compound, or parapyruvate, can occur through the aldol condensation of two pyruvate molecules, a fundamental intermediate in cellular metabolism. sigmaaldrich.com This suggests a plausible mechanism for its formation in a wider range of organisms than currently documented.

Occurrence in Plants

Direct evidence from metabolomic studies detailing the presence of this compound in various plant species is not widely available in current scientific literature. While the related compound, 4-hydroxy-2-oxoglutaric acid, is noted to exist across all living species, including plants, specific detection of the methylated form remains largely unreported. hmdb.ca

Occurrence in Animals

Similar to plants, the general occurrence of this compound in animal tissues has not been extensively documented. The Human Metabolome Database (HMDB) does not list it as a detected metabolite in humans. However, the synonym "parapyruvate" is used in the context of biochemical research to study mitochondrial function and its inhibition of the α-ketoglutarate dehydrogenase complex, an enzyme crucial to the tricarboxylic acid (TCA) cycle. sigmaaldrich.com This association with a key metabolic pathway suggests its potential for formation and biological activity within mammalian systems, although direct in vivo evidence of its natural occurrence remains to be broadly established.

A related, but distinct, compound, 4-hydroxy-2-oxoglutaric acid, has been detected in various animal-based foods, including chicken and pork. hmdb.ca

Data on the Occurrence of this compound and its Related Enzyme

The following table summarizes the biological systems in which this compound or its metabolizing enzyme, 4-hydroxy-4-methyl-2-oxoglutarate aldolase, have been identified.

KingdomPhylum/DivisionSpeciesEvidence
BacteriaPseudomonadotaPseudomonas putidaIdentification of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. nih.gov
BacteriaPseudomonadotaPseudomonas ochraceaeCloning of the gene for 4-hydroxy-4-methyl-2-oxoglutarate aldolase.
BacteriaBacillotaBacillus brevisImplicated in the metabolism of the compound. wikipedia.org
ProtistaChlorophytaChlorella vulgarisIdentification of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. uniprot.org

Advanced Research Methodologies for Investigation of 4 Hydroxy 4 Methyl 2 Oxoglutaric Acid and Its Associated Enzymes

Spectrophotometric Enzyme Assays for Activity Determination

A fundamental technique for studying enzymes that cleave 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) (HMG) is the spectrophotometric enzyme assay. This method provides a quantitative measure of enzyme activity by monitoring the reaction progress over time. The aldolase-catalyzed cleavage of HMG yields two molecules of pyruvate (B1213749). wikipedia.orguniprot.org This reaction can be coupled to a second, indicator reaction that involves a measurable change in light absorbance.

A common approach involves using the enzyme lactate (B86563) dehydrogenase (LDH), which catalyzes the reduction of pyruvate to lactate, a reaction that simultaneously oxidizes NADH to NAD+. nih.gov The depletion of NADH is monitored by measuring the decrease in absorbance at a wavelength of 340 nm. nih.gov The rate of this absorbance change is directly proportional to the rate of pyruvate formation, and thus to the activity of the HMG aldolase (B8822740).

The standard assay mixture for determining the activity of HMG/CHA (4-carboxy-4-hydroxy-2-oxoadipate) aldolase typically includes:

The substrate (e.g., 4-hydroxy-4-methyl-2-oxoglutarate). nih.gov

A divalent metal ion cofactor, such as Mg²⁺ or Mn²⁺, as the enzyme's activity is metal-dependent. nih.govmicrobialtec.com

NADH. nih.gov

An excess of the coupling enzyme, lactate dehydrogenase. nih.gov

A buffer to maintain a stable pH, often HEPES at pH 8.0. nih.gov

This continuous coupled assay allows for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat), which are essential for characterizing the enzyme's efficiency and substrate specificity. nih.gov

Structural Biology Techniques for Enzyme Analysis

Understanding the function of an enzyme requires a detailed knowledge of its three-dimensional structure. Structural biology provides the tools to visualize enzymes at an atomic level, offering insights into their catalytic mechanisms and interactions with substrates.

X-ray crystallography is a powerful technique used to determine the precise atomic arrangement of proteins. For the aldolase that acts on 4-hydroxy-4-methyl-2-oxoglutaric acid, this method has been instrumental. The crystal structure of the HMG/CHA aldolase from Pseudomonas putida F1 was determined at a resolution of 1.8 Å. nih.govnih.gov

Crystallographic Data for HMG/CHA Aldolase
ParameterValueSource Organism
MethodX-ray DiffractionPseudomonas putida F1
Resolution1.8 ÅPseudomonas putida F1
FoldFour-layered α-β-β-α sandwichPseudomonas putida F1
Oligomeric StateHexamerPseudomonas putida F1

While X-ray crystallography provides a static picture, computational docking studies offer a dynamic view of how ligands, such as substrates or inhibitors, might bind to an enzyme's active site. This in silico technique predicts the preferred orientation and conformation of a small molecule when it interacts with a protein of known structure.

Docking studies have been employed to investigate the HMG/CHA aldolase from Pseudomonas putida F1, particularly to understand its unique activation by inorganic phosphate (B84403) (Pi). plos.org Researchers used computational docking to identify potential binding sites for phosphate within the enzyme's active site. The simulations generated thousands of possible binding poses, which were then clustered into groups to identify the most likely interaction sites. plos.org These studies revealed a potential phosphate binding site near a water molecule thought to act as the general acid in the catalytic mechanism. plos.org This computational prediction guided further experimental work, demonstrating how docking can generate testable hypotheses about ligand-enzyme interactions. plos.org

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are essential for producing enzymes for study and for dissecting the roles of individual amino acids in catalysis.

To obtain the large quantities of pure enzyme needed for biochemical and structural studies, the gene encoding the desired aldolase is often cloned and expressed in a host organism. The gene (designated proA) encoding 4-hydroxy-4-methyl-2-oxoglutarate aldolase from the bacterium Pseudomonas ochraceae NGJ1 was successfully cloned and sequenced. nih.govjst.go.jp The gene consists of 684 base pairs, which translates into a protein of 227 amino acids with a calculated molecular weight of approximately 24,067 Daltons. nih.govjst.go.jp

This gene was then inserted into an expression vector and introduced into Escherichia coli, a bacterium commonly used as a cellular factory for protein production. nih.govjst.go.jp The E. coli cells were engineered to overproduce the aldolase, which could then be purified in large amounts. nih.govjst.go.jp The properties of this recombinant enzyme were confirmed to be similar to those of the enzyme isolated directly from P. ochraceae. nih.govjst.go.jp This approach is a prerequisite for many advanced research methodologies, including X-ray crystallography and detailed kinetic analyses.

Site-directed mutagenesis is a powerful technique that allows researchers to make specific, targeted changes to the DNA sequence of a gene. This results in the production of a modified protein where one or more amino acids have been replaced. By comparing the activity of the mutated enzyme to the wild-type, the role of specific residues in substrate binding and catalysis can be determined.

This method was critical in confirming the function of key residues in the active site of HMG/CHA aldolase. nih.govplos.org For instance, the crystal structure suggested that an arginine residue (Arg-123) forms hydrogen bonds with the pyruvate molecule. nih.govnih.gov To test the importance of this interaction, Arg-123 was replaced with other amino acids using site-directed mutagenesis. The resulting mutant enzymes showed a dramatic loss of catalytic activity, confirming that Arg-123 is essential for catalysis. nih.gov Similarly, mutagenesis of residues identified in docking studies as potential phosphate-binding sites led to a reduction in phosphate-mediated activation, validating the computational predictions. plos.org These studies exemplify how site-directed mutagenesis, often guided by structural data, provides definitive evidence for the roles of individual amino acids in an enzyme's mechanism. plos.orgmdpi.com

Impact of Site-Directed Mutagenesis on HMG/CHA Aldolase
Enzyme VariantTarget ResidueObservationConclusion
Wild-Type-Normal catalytic activity-
Arg-123 MutantArginine-123Drastic loss of catalytic activity. nih.govEssential for catalysis, likely involved in substrate binding/stabilization. nih.gov
Phosphate-Binding Site MutantsVarious residuesReduced activation by inorganic phosphate. plos.orgThese residues are involved in the phosphate activation mechanism. plos.org

Transcriptomics for Gene Regulation Studies

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful methodology for investigating the regulation of genes involved in the metabolism of this compound. The primary enzymes associated with this compound are part of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase family. In humans, these enzymes are encoded by two distinct genes: HMGCL and HMGCLL1. nih.gov

The HMGCL gene provides the instructions for producing 3-hydroxymethyl-3-methylglutaryl-CoA lyase (HMG-CoA lyase). medlineplus.gov This gene encodes for both the mitochondrial (mHL) and peroxisomal (pHL) isoforms of the enzyme. nih.gov The mitochondrial version plays a crucial role in ketogenesis—the production of ketone bodies used as energy during periods of low glucose—and in the breakdown of the amino acid leucine (B10760876). nih.govmedlineplus.govgenecards.orgwikipedia.org The HMGCLL1 gene, located on a different chromosome, encodes a cytosolic version of the enzyme (er-cHL) found on the endoplasmic reticulum membrane. nih.gov

By analyzing the transcriptome, researchers can quantify the expression levels of HMGCL and HMGCLL1 under various physiological and pathological conditions. This allows for a detailed understanding of how these genes are transcriptionally regulated. For instance, transcriptomic studies can reveal how metabolic states like fasting or high-fat diets influence the expression of these genes to modulate ketone body production. nih.gov

Furthermore, transcriptomics is essential for studying the impact of genetic mutations. Over 25 mutations in the HMGCL gene have been identified in individuals with HMG-CoA lyase deficiency, an autosomal recessive disorder. medlineplus.govwikipedia.org These mutations can lead to a reduction or complete loss of enzyme activity, preventing the proper processing of leucine and the synthesis of ketones. medlineplus.gov This results in the accumulation of organic acids, leading to metabolic acidosis and hypoglycemia. medlineplus.gov Transcriptomic analysis of cells from patients can help elucidate the molecular consequences of these mutations on gene expression networks.

Recent studies have also implicated HMGCL in various cancers. For example, its expression was found to be silenced in nasopharyngeal carcinoma tissue, leading to reduced production of the ketone body beta-hydroxybutyrate (β-HB) and consequently lower levels of reactive oxygen species (ROS). In other contexts, such as glioblastoma, metabolic modulation of histone acetylation mediated by HMGCL can activate cancer-promoting pathways. These findings highlight the utility of transcriptomics in uncovering the complex regulatory roles of HMG-CoA lyase-like enzymes in disease.

Metabolomics and Analytical Chemistry

Mass Spectrometry-Based Metabolomic Profiling (e.g., GC-MS, HPLC)

The detection and quantification of this compound and other related low-molecular-weight organic acids in biological matrices rely heavily on mass spectrometry (MS) coupled with chromatographic separation techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). metbio.netgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for profiling organic acids. metbio.net Because organic acids are typically not volatile enough for direct GC analysis, they must first undergo a chemical derivatization step to convert them into more volatile and thermally stable compounds. metbio.net This process allows for effective separation on the GC column based on the differences in boiling points of the derivatives and their affinity for the column's stationary phase. metbio.net As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification and quantification of the specific organic acid. metbio.net GC-MS is a powerful and sophisticated screening method capable of detecting a large number of metabolic disorders by analyzing the profile of organic acids in samples like urine. metbio.net

High-Performance Liquid Chromatography (HPLC) , often coupled with mass spectrometry (LC-MS), is another vital tool. nasa.gov Unlike GC-MS, HPLC separates compounds in a liquid mobile phase, which often eliminates the need for derivatization. This is particularly useful for analyzing thermally unstable compounds. LC-MS was instrumental in monitoring the reaction and identifying compounds during studies of the synthesis of 2-methyl-4-oxopent-2-enedioic acid (OMPD) from its precursor, this compound (HMOG). nasa.govchemrxiv.org The combination of liquid chromatography for separation and mass spectrometry for detection provides high sensitivity and specificity for the analysis of complex biological samples. google.comnasa.govbibliomed.org

Table 1: Comparison of GC-MS and HPLC for Analysis of this compound
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/LC-MS)
Principle Separates volatile compounds based on boiling point and polarity in a gaseous mobile phase. metbio.netSeparates compounds based on their interaction with a stationary phase in a liquid mobile phase.
Sample Derivatization Required to increase volatility and thermal stability of organic acids. metbio.netGenerally not required, allowing analysis of compounds in their native state. nasa.gov
Primary Application Broad-spectrum screening and profiling of organic acids in biological fluids like urine. metbio.netnih.govTargeted quantification and analysis of less volatile or thermally labile compounds. nasa.gov
Strengths Excellent separation efficiency and established libraries for compound identification. metbio.netHigh versatility, suitable for a wide range of compounds, and direct analysis of aqueous samples. nasa.govbibliomed.org
Example Finding Used to determine profiles of 26 different organic acids in serum to evaluate metabolic changes. nih.govUtilized to monitor the enzymatic production of 4-carboxy-2-hydroxypenta-2,4-dienoate from this compound. nasa.gov

Stable Isotope Tracing for Carbon Flow Studies

Stable isotope tracing is an indispensable technique for elucidating metabolic pathways and quantifying the flow of atoms through them (flux). This method involves introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) into a biological system and tracking their incorporation into downstream metabolites.

In the context of this compound, researchers can use ¹³C-labeled precursors to trace the carbon flow through associated pathways. For example, since HMG-CoA lyase is involved in the catabolism of leucine, feeding cells ¹³C-labeled leucine would allow scientists to track the ¹³C atoms as they are incorporated into intermediates and ultimately into ketone bodies. medlineplus.gov Similarly, as pyruvate is a central metabolite, using ¹³C-labeled pyruvate can reveal its contribution to the synthesis of related compounds. researchgate.netacs.org

A practical example of this principle is seen in studies of the related enzyme HMG-CoA synthase. Researchers used water labeled with the stable isotope ¹⁸O to demonstrate that the enzyme catalyzes the exchange of carboxylate oxygens on HMG-CoA with oxygen atoms from water. nih.gov This type of experiment is crucial for understanding reaction mechanisms at a molecular level. nih.gov

Advanced applications of stable isotope tracing include metabolic flux analysis (MFA) and real-time metabolic imaging. By measuring the distribution of isotopes in various metabolites using mass spectrometry or NMR, scientists can build comprehensive models of cellular metabolism. Hyperpolarization techniques, which dramatically increase the NMR signal of ¹³C-labeled molecules like pyruvate, enable the real-time tracking of metabolic conversions in living systems, offering unprecedented insight into the dynamics of carbon flow. acs.org

In Vitro Biosynthesis and Synthetic Chemistry for Research Materials

The availability of pure this compound (HMOG) is essential for its study as a metabolic intermediate and as a starting material for further chemical synthesis. Both enzymatic (in vitro biosynthesis) and traditional chemical synthesis methods are employed to produce this and related compounds for research purposes.

The first chemical preparation of HMOG was reported as early as 1901. chemrxiv.orgebi.ac.ukresearchgate.netacs.org A straightforward method for synthesizing its dilithium (B8592608) salt involves the autocondensation of pyruvic acid. ethernet.edu.et In this reaction, pyruvic acid is dissolved in water, and the pH is adjusted to 12 with lithium hydroxide (B78521) (LiOH), which catalyzes the condensation reaction to form this compound. ethernet.edu.et

HMOG itself serves as a critical precursor for the synthesis of other important research compounds. For instance, it is the direct precursor to zymonic acid (its lactone) and can be used to produce 2-methyl-4-oxopent-2-enedioic acid (OMPD), a metabolite implicated in the bacterial degradation of lignin. nasa.govchemrxiv.orgebi.ac.ukresearchgate.netacs.org The synthesis of OMPD from HMOG can be complex, and for many years, a complete published synthesis was unavailable. chemrxiv.orgebi.ac.uk The process involves the formation of the lactone, zymonic acid, which then undergoes an acid or base-mediated ring opening to yield OMPD. chemrxiv.orgresearchgate.net

In addition to chemical synthesis, in vitro biosynthesis using purified enzymes offers a highly specific route to producing these compounds. For example, the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas putida catalyzes the formation of HMOG. ebi.ac.uk Similarly, enzymes from lignin-degrading bacteria have been used to produce OMPD's enol tautomer from HMOG, demonstrating the power of enzymatic methods to generate specific isomers that may be difficult to obtain through conventional chemistry. nasa.govchemrxiv.org

Table 2: Research Methods for Production of this compound
MethodDescriptionKey Reagents/ComponentsReference Finding
Chemical Synthesis Autocondensation of pyruvic acid to form the dilithium salt of this compound.Pyruvic acid, Lithium Hydroxide (LiOH), Water. ethernet.edu.etA simple method for preparing the dilithium salt by stirring pyruvic acid at a high pH with LiOH. ethernet.edu.et
In Vitro Biosynthesis Use of isolated enzymes to catalyze the specific formation of the target compound from its precursor.Purified aldolase enzyme, appropriate substrates (e.g., pyruvate). ebi.ac.uk4-hydroxy-4-methyl-2-oxoglutarate aldolase catalyzes the formation of the compound. ebi.ac.uk
Use as a Precursor Utilized as a starting material for the chemical or enzymatic synthesis of other metabolites.This compound, acids/bases, or specific enzymes. nasa.govchemrxiv.orgServes as the precursor for zymonic acid and subsequently 2-methyl-4-oxopent-2-enedioic acid (OMPD). chemrxiv.orgresearchgate.netacs.org

Evolutionary and Comparative Biochemical Perspectives

Evolutionary Conservation of 4-Hydroxy-4-methyl-2-oxoglutarate (B1258234) Aldolase (B8822740) Across Domains of Life

4-Hydroxy-4-methyl-2-oxoglutarate aldolase, also known as HMG/CHA aldolase, is a Class II, divalent metal-dependent pyruvate (B1213749) aldolase. Its primary role is in the catabolism of aromatic compounds, where it catalyzes the cleavage of 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate. This enzyme is a crucial link between the degradation pathways of aromatic compounds and central metabolism.

The gene encoding HMG/CHA aldolase is found across different domains of life, indicating its ancient origins and significant evolutionary conservation. While predominantly studied in Bacteria, homologs have been identified in Eukarya and are predicted in Archaea based on sequence similarity.

Bacteria: The most well-characterized HMG/CHA aldolase is from the bacterium Pseudomonas putida F1, where it functions in the protocatechuate 4,5-cleavage pathway. researchgate.netresearchgate.netnih.gov This pathway is essential for the degradation of aromatic compounds in soil and aquatic environments. Homologs of the enzyme have also been identified in other bacteria, such as Mycobacterium tuberculosis. ebi.ac.uk

Eukarya: In the eukaryotic domain, a homolog of HMG/CHA aldolase has been identified in the green alga Chlorella vulgaris. uniprot.org The presence of this enzyme in a eukaryotic organism suggests that the metabolic pathway for degrading certain aromatic compounds may be more widespread than previously thought.

Archaea: While direct experimental characterization of HMG/CHA aldolase in Archaea is limited, the analysis of RraA-like gene products, which share structural homology, has revealed their presence across all domains of life, including Archaea. wikipedia.org Given that some RraA-like proteins exhibit aldolase activity, it is plausible that functional HMG/CHA aldolases exist in this domain as well.

The following table provides examples of organisms from different domains of life that possess the gene for 4-hydroxy-4-methyl-2-oxoglutarate aldolase or its close homologs.

DomainOrganismCommon Name/Environment
Bacteria Pseudomonas putida F1Soil bacterium
Mycobacterium tuberculosisPathogenic bacterium
Eukarya Chlorella vulgarisGreen alga
Archaea (Predicted)Various environments

Structural and Mechanistic Convergence with Other Pyruvate Aldolases

The HMG/CHA aldolase from Pseudomonas putida F1 exhibits remarkable structural and mechanistic convergence with other Class II pyruvate aldolases, specifically HpaI (4-hydroxy-2-keto-heptane-1,7-dioate aldolase) and DmpG (4-hydroxy-2-ketovalerate aldolase), despite a lack of significant sequence homology. This convergence points to a common evolutionary solution for catalyzing similar chemical reactions.

The active sites of these three non-homologous enzymes showcase a striking similarity in the arrangement of key catalytic residues around the metal ion and the pyruvate substrate (or a pyruvate analog). researchgate.net

Key Convergent Features:

Metal Ion Coordination: All three aldolases utilize a divalent metal ion (Mg²⁺ in HMG/CHA aldolase and HpaI, and Mn²⁺ in DmpG) to stabilize the enolate intermediate of pyruvate. researchgate.netnih.gov The metal ion is typically coordinated by acidic residues.

Arginine-Glutamate/Aspartate Pair: A critical feature is the presence of an arginine residue positioned to form a hydrogen bond with the keto oxygen of pyruvate. This interaction is stabilized by a nearby acidic residue (glutamate or aspartate). This arginine-acidic residue pair has a direct analog in all three enzymes: Arg-123-Glu-36 in HMG/CHA aldolase, Arg-70-Asp-42 in HpaI, and Arg-17-Glu-48 in DmpG. researchgate.net

The following table provides a comparative overview of the active site features of HMG/CHA aldolase, HpaI, and DmpG.

FeatureHMG/CHA Aldolase (P. putida)HpaI (A. baumannii)DmpG (from a methylphenol-degrading pseudomonad)
Metal Ion Mg²⁺Mg²⁺/Zn²⁺Mn²⁺
Key Arginine Arg-123Arg-70Arg-17
Stabilizing Acidic Residue Glu-36Asp-42Glu-48
Overall Fold αββα sandwichNot specified in provided context(α/β)₈ barrel

This structural convergence underscores a common catalytic mechanism involving the metal ion-assisted stabilization of a pyruvate enolate intermediate, which is essential for the carbon-carbon bond cleavage or formation.

Comparative Analysis with Structurally Related Proteins (e.g., RraA)

The HMG/CHA aldolase from Pseudomonas putida F1 displays a four-layered α-β-β-α sandwich fold. researchgate.netnih.gov This structural fold is notably similar to a group of proteins known as Regulators of RNase E activity A (RraA). researchgate.netnih.gov This structural relationship is intriguing because while HMG/CHA aldolase is an enzyme, RraA proteins are primarily known for their regulatory role in RNA degradation in some bacteria.

Analysis of RraA-like proteins from various species has revealed that they share sequence conservation within the active site of HMG/CHA aldolase. wikipedia.org This has led to the discovery that some RraA-like proteins, such as those from Thermus thermophilus HB8 (TtRraA) and Saccharomyces cerevisiae S288C (Yer010Cp), possess HMG aldolase and oxaloacetate decarboxylase activities. wikipedia.org These enzymatic RraA-like proteins require a divalent metal ion for their activity and are inhibited by oxalate (B1200264), a pyruvate enolate analog, suggesting a shared catalytic mechanism with HMG/CHA aldolase. wikipedia.org

In contrast, the RraA from Escherichia coli (EcRraA) does not exhibit detectable C-C lyase activity. wikipedia.org However, through site-specific mutagenesis, researchers were able to introduce oxaloacetate decarboxylase activity into EcRraA by restoring a key metal-binding motif. wikipedia.org

The key differentiator between the enzymatic and non-enzymatic RraA-like proteins appears to be the presence of a conserved metal-binding motif. The P. putida F1 HMG/CHA aldolase has a D-X₂₀-R-D motif, while the enzymatic RraA-like proteins from T. thermophilus and S. cerevisiae have a G-X₂₀-R-D-X₂-E/D motif that can support metal binding. wikipedia.org The conservation of these metal-binding motifs in RraA-like gene products across all domains of life suggests that many of these proteins may have a divalent metal ion-dependent enzymatic function, either in addition to or instead of a regulatory role. wikipedia.org

The following table summarizes the comparison between HMG/CHA aldolase and RraA proteins.

FeatureHMG/CHA Aldolase (P. putida F1)Enzymatic RraA-like Proteins (e.g., TtRraA, Yer010Cp)Non-enzymatic RraA (E. coli)
Primary Function Catalytic (Aldol cleavage)Catalytic (Aldolase/Decarboxylase) and potentially regulatoryRegulatory (Inhibition of RNase E)
Overall Structure αββα sandwichαββα sandwichαββα sandwich
Metal-binding Motif D-X₂₀-R-DG-X₂₀-R-D-X₂-E/DLacks a complete metal-binding motif
Enzymatic Activity YesYesNo (can be engineered)

This relationship between an enzyme and a regulatory protein with a shared structural fold provides a fascinating example of evolutionary divergence from a common ancestor, where subtle changes in sequence and active site architecture can lead to distinct biological functions.

Biotechnological and Synthetic Applications in Research

Enzymatic Production of 4-Hydroxy-4-methyl-2-oxoglutaric Acid and Derivatives for Research

The biosynthesis of this compound is primarily understood through the action of a specific class of enzymes known as aldolases. These enzymes catalyze the reversible cleavage or formation of carbon-carbon bonds, playing a crucial role in various metabolic pathways.

The key enzyme responsible for the synthesis of this compound is 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) aldolase (B8822740) (EC 4.1.3.17). wikipedia.org This enzyme catalyzes the condensation of two molecules of pyruvate (B1213749) to form 4-hydroxy-4-methyl-2-oxoglutarate. wikipedia.org It is a member of the lyase family, specifically the oxo-acid-lyases. wikipedia.org This enzyme has been identified and characterized in various microorganisms, highlighting nature's existing machinery for producing this compound.

One of the most well-studied examples of this enzyme is from the bacterium Pseudomonas putida F1. nih.gov In this organism, the enzyme, also referred to as HMG/CHA aldolase, is involved in the protocatechuate 4,5-cleavage pathway. nih.gov It displays activity not only with 4-hydroxy-4-methyl-2-oxoglutarate but also with 4-carboxy-4-hydroxy-2-oxoadipate. nih.govresearchgate.net The enzyme from Pseudomonas putida is a class II aldolase, meaning it is dependent on a divalent metal ion for its activity, with magnesium (Mg²⁺) or manganese (Mn²⁺) being effective cofactors. researchgate.net

Another notable source of 4-hydroxy-4-methyl-2-oxoglutarate aldolase is the green alga Chlorella vulgaris. uniprot.org The enzyme from this organism also catalyzes the cleavage of 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate and is dependent on a divalent metal cation. uniprot.org The existence of this enzyme in a eukaryotic alga suggests a broader distribution of this metabolic capability in nature.

The enzymatic production of derivatives of this compound is also a subject of research. For instance, some pyruvate aldolases have been shown to catalyze the aldol (B89426) condensation of pyruvate with other keto acids, potentially leading to the synthesis of various derivatives. nih.gov

Table 1: Characteristics of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase from Different Microbial Sources
OrganismEnzyme Name/TypeEC NumberSubstratesCofactorsMetabolic PathwayReference
Pseudomonas putida F14-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase (Class II)4.1.3.174-hydroxy-4-methyl-2-oxoglutarate, 4-carboxy-4-hydroxy-2-oxoadipateMg²⁺, Mn²⁺Protocatechuate 4,5-cleavage pathway nih.govresearchgate.net
Chlorella vulgaris4-hydroxy-4-methyl-2-oxoglutarate aldolase4.1.3.174-hydroxy-4-methyl-2-oxoglutarateDivalent metal cation (e.g., Mg²⁺)- uniprot.org
Pseudomonas straminea4-hydroxy-4-methyl-2-oxoglutarate aldolase4.1.3.174-hydroxy-4-methyl-2-oxoglutarate, 4-hydroxy-2-oxoglutarateDivalent metal ionDegradation of various aromatic compounds microbialtec.com

Potential for Engineered Microbial Systems in Biochemical Production

The production of valuable chemicals using metabolically engineered microorganisms is a cornerstone of modern biotechnology. nih.govacs.org While specific examples of engineered microbes for the high-yield production of this compound are not extensively documented in publicly available research, the principles of metabolic engineering provide a clear roadmap for how this could be achieved. Industrial workhorses like Escherichia coli and Corynebacterium glutamicum are frequently engineered for the production of various organic acids and amino acids. nih.govacs.orgnih.gov

The general strategies for engineering these microbial factories include:

Overexpression of key enzymes: The gene encoding 4-hydroxy-4-methyl-2-oxoglutarate aldolase from a source like Pseudomonas putida could be introduced and overexpressed in a production host like E. coli.

Enhancing precursor supply: The production of this compound requires a steady supply of its precursor, pyruvate. Metabolic engineering strategies can be employed to channel more carbon flux towards pyruvate. acs.org This can involve modifying central carbon metabolism, for example, by altering the expression of genes involved in glycolysis.

Elimination of competing pathways: To maximize the conversion of pyruvate to the desired product, it is often necessary to knock out or downregulate genes that encode enzymes for competing pathways which also consume pyruvate. acs.org

Optimization of fermentation conditions: The production efficiency can be further enhanced by optimizing parameters such as pH, temperature, and nutrient feed during the fermentation process.

The feasibility of producing other dicarboxylic acids through metabolic engineering has been demonstrated, providing a strong precedent for the potential production of this compound. nih.gov

Use as a Biochemical Probe in Metabolic Studies

While this compound itself is not widely cited as a direct biochemical probe, the study of its interaction with enzymes provides valuable insights into metabolic processes and enzyme mechanisms. In this context, the compound and its analogs serve as probes to understand enzyme specificity, kinetics, and inhibition.

Research on the 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase from Pseudomonas putida F1 is a prime example. nih.gov By studying how this enzyme interacts with its substrates, including 4-hydroxy-4-methyl-2-oxoglutarate and 4-carboxy-4-hydroxy-2-oxoadipate, scientists can elucidate the catalytic mechanism of this class of aldolases. nih.gov For instance, kinetic studies have revealed the pH dependence of the enzyme's activity and identified competitive inhibitors like sodium oxalate (B1200264). nih.gov

Furthermore, investigations into the activation of this enzyme by inorganic phosphate (B84403) have used the substrates as probes to understand this unique regulatory mechanism among class II aldolases. ebi.ac.uk The study of the enzyme's ability to catalyze pyruvate α-proton exchange in the presence of its substrates provides a probe into the half-reaction of the catalytic cycle.

The closely related compound, 2-oxoglutarate (alpha-ketoglutarate), and its derivatives are extensively used as probes and inhibitors for a wide range of enzymes, particularly 2-oxoglutarate-dependent oxygenases. rsc.org This highlights the potential for derivatives of this compound to be developed as specific probes for studying other metabolic enzymes.

Q & A

Q. Intermediate

  • Titration: Direct acid-base titration is effective for purity assessment in bulk compounds .
  • LC/MS-UV: Use reverse-phase chromatography with UV detection (λ = 210–220 nm) for biological matrices. HMOG’s low volatility limits GC applications .
  • Enzymatic Assays: Couple HMOG with α-ketoglutarate dehydrogenase (KGDHC) activity assays to measure inhibition kinetics .

How does HMOG inhibit the α-ketoglutarate dehydrogenase complex (KGDHC), and what experimental models validate this mechanism?

Advanced
HMOG dipotassium salt (parapyruvate) competitively inhibits KGDHC by mimicking α-ketoglutarate, disrupting mitochondrial energy metabolism . Methodological approaches include:

  • In Vitro Assays: Measure NAD⁺ reduction rates in isolated mitochondria or cell lysates with varying HMOG concentrations .
  • Cell Models: Use neuronal or cancer cell lines to assess ATP depletion and ROS generation under HMOG treatment .
  • Structural Studies: Molecular docking simulations predict HMOG’s binding affinity to KGDHC active sites .

How can researchers resolve contradictions in reported environmental persistence of HMOG in atmospheric aerosols?

Advanced
While HMOG is proposed as an aldol condensation product in atmospheric particulate matter, computational models suggest its critical supersaturation (Sc) is higher than observed values, implying limited environmental relevance . To address discrepancies:

  • Adjust Experimental Conditions: Test aerosol formation under varying humidity and temperature to mimic real-world scenarios.
  • Revise pKa Assumptions: Early studies assumed pKa = 1, but experimental determination (e.g., potentiometric titration) may refine dissociation calculations .

What strategies optimize HMOG stability during long-term storage?

Q. Intermediate

  • Storage Conditions: Store HMOG dipotassium salt at 2–8°C in airtight containers to prevent moisture absorption and thermal decomposition .
  • Solubility Management: Prepare fresh aqueous solutions (10 mg/mL) to avoid hydrolysis; lyophilization preserves stability for >6 months .
  • Incompatibility Avoidance: Separate from strong acids/oxidizers to prevent hazardous reactions .

What are the implications of HMOG’s role in bacterial lignin degradation for metabolic engineering?

Advanced
HMOG is a precursor to 2-methyl-4-oxopent-2-enedioic acid (OMPD), a catabolic intermediate in lignin degradation pathways . Research strategies include:

  • Pathway Engineering: Overexpress aldolase enzymes in Pseudomonas spp. to enhance HMOG-OMPD conversion efficiency.
  • Omics Integration: Use metabolomics to map HMOG flux in ligninolytic bacteria under varying carbon sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.